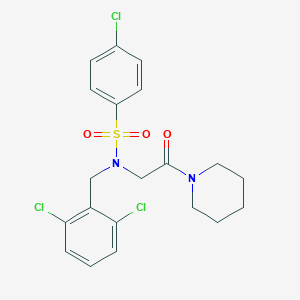![molecular formula C19H15BrN2O2 B297458 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)
5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it may also act on certain receptors in the brain to regulate neurotransmitter levels and improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde are still being studied. However, preliminary research suggests that it may have anti-inflammatory, antioxidant, and neuroprotective properties. It may also have the ability to regulate gene expression and modulate cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. In addition, it may also have applications in drug discovery and development. However, one of the main limitations is the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde. One area of research could focus on understanding its mechanism of action and potential side effects. Another area of research could investigate its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research could be conducted to explore its applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of 5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde involves the reaction between 5-bromoindole-3-carbaldehyde and 2-aminoacetophenone in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound.
Applications De Recherche Scientifique
5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-cancer properties and its ability to inhibit the growth of cancer cells. In addition, it has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H15BrN2O2 |
|---|---|
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
5-bromo-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C19H15BrN2O2/c20-15-5-6-18-16(9-15)14(12-23)10-21(18)11-19(24)22-8-7-13-3-1-2-4-17(13)22/h1-6,9-10,12H,7-8,11H2 |
Clé InChI |
MAXOTSZPQLFMLP-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)

amino]acetamide](/img/structure/B297393.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)